2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone
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Overview
Description
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone involves its interaction with molecular targets through various pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can also participate in reactions that modify the activity of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone
- 2-(Ethylsulfonyl)-1-(4-aminophenyl)ethanone
- 4-Nitrophenyl ethyl sulfone
Uniqueness
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone is unique due to the combination of its ethylsulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H11NO5S |
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Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 |
InChI Key |
MMYBOAIKRSHYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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